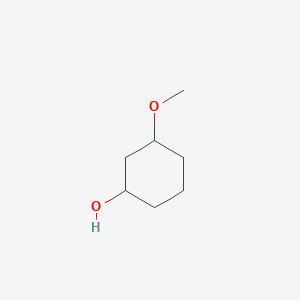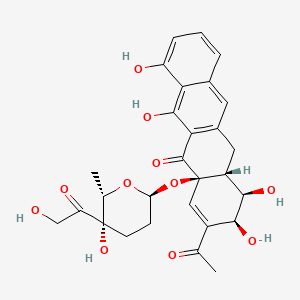
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, also known as FPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPOP is a fluorinated derivative of uracil, a nucleobase found in RNA, and has been shown to have a variety of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with amino acid residues in proteins, resulting in modifications that can be detected using mass spectrometry.
Biochemical and Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to have a variety of interesting biochemical and physiological effects. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been shown to induce DNA damage and cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can provide valuable information about protein structure and function. However, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can also be difficult to work with, as it is sensitive to light and can degrade over time.
Direcciones Futuras
There are many potential future directions for research involving 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the interactions between proteins and other biomolecules in greater detail. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could also be used to develop new drugs for the treatment of cancer and other diseases. Additionally, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the effects of oxidative stress on cells and tissues.
Métodos De Síntesis
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can be synthesized using a variety of methods, but the most common approach involves the reaction of uracil with trifluoroacetic anhydride and 2-oxopropylamine. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, which can be purified using standard chromatography techniques. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been used in a variety of scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- to modify specific amino acid residues in proteins, which can then be detected using mass spectrometry. This technique can provide valuable information about protein structure and function. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been used in structural biology to study the interactions between proteins and other biomolecules.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves the condensation of 5-fluoro-3-oxopentanoic acid with urea followed by cyclization to form the pyrimidinedione ring.", "Starting Materials": [ "5-fluoro-3-oxopentanoic acid", "Urea", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-3-oxopentanoic acid (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.0 g). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add methanol (10 mL). Filter the precipitate and wash with methanol.", "Step 3: Dissolve the obtained product in ethanol (10 mL) and add urea (1.0 g). Heat the mixture at 100°C for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate. Wash with ethanol and dry in vacuum to obtain the final product." ] } | |
Número CAS |
56058-99-2 |
Nombre del producto |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- |
Fórmula molecular |
C7H7FN2O3 |
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
5-fluoro-3-propanoyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-6(12)4(8)3-9-7(10)13/h3H,2H2,1H3,(H,9,13) |
Clave InChI |
NALBVYNGIWXLJJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
SMILES canónico |
CCC(=O)N1C(=O)C(=CNC1=O)F |
Otros números CAS |
75410-16-1 |
Sinónimos |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



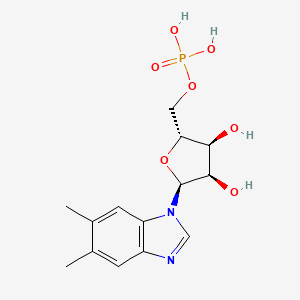
![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
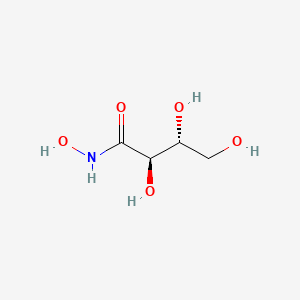

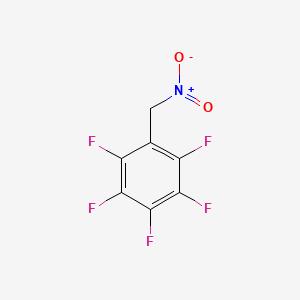
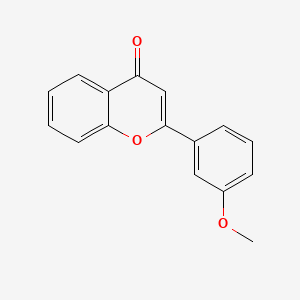
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)

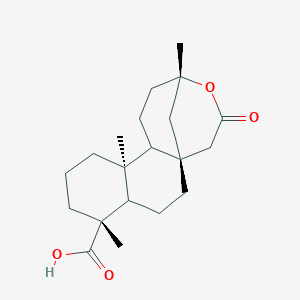
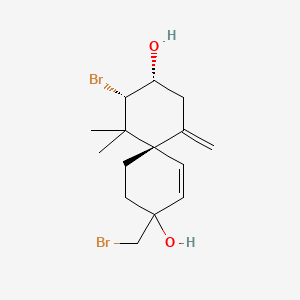

![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
